Cas no 500149-62-2 (4-(3-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide)

4-(3-Methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide is a structurally complex sulfonamide derivative featuring a thiazole-pyridine core. This compound exhibits potential as an intermediate or active moiety in medicinal chemistry, particularly in the development of kinase inhibitors or receptor modulators due to its sulfonyl and heterocyclic functionalities. The 3-methylpiperidine group enhances lipophilicity, potentially improving membrane permeability, while the pyridinyl-thiazole moiety may contribute to binding affinity in biological targets. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship studies. The compound's synthetic versatility and potential pharmacological relevance underscore its utility in drug discovery and biochemical research.
4-(3-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide structure
500149-62-2 structure
Product Name:4-(3-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide
CAS No:500149-62-2
MF:C21H22N4O3S2
MW:442.554381847382
CID:6284272
PubChem ID:4119593
Update Time:2025-05-23

4-(3-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(3-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide
    • AKOS024603267
    • EU-0078812
    • 500149-62-2
    • Oprea1_340098
    • SR-01000110859-1
    • 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
    • 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
    • SR-01000110859
    • 4-(3-methylpiperidin-1-yl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
    • F1122-1226
    • Inchi: 1S/C21H22N4O3S2/c1-15-3-2-12-25(13-15)30(27,28)18-6-4-17(5-7-18)20(26)24-21-23-19(14-29-21)16-8-10-22-11-9-16/h4-11,14-15H,2-3,12-13H2,1H3,(H,23,24,26)
    • InChI Key: ZJOVOPTWEFSCSN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC(=CS2)C2C=CN=CC=2)=O)=CC=1)(N1CCCC(C)C1)(=O)=O

Computed Properties

  • Exact Mass: 442.11333292g/mol
  • Monoisotopic Mass: 442.11333292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 129Ų

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Additional information on 4-(3-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide

Professional Introduction to 4-(3-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide (CAS No 500149-62-2)

The compound 4-(3-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide, identified by its CAS number 500149-62-2, represents a significant advancement in the field of chemical and pharmaceutical research. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. Its unique structural attributes, including the presence of a sulfonyl group, piperidine ring, and thiazole moiety, make it a promising candidate for further exploration in therapeutic interventions.

Recent studies have highlighted the importance of heterocyclic compounds in the design of novel pharmaceutical agents. The structural motif of 4-(3-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide incorporates several key pharmacophores that are known to interact favorably with biological targets. Specifically, the sulfonyl group and the piperidine ring contribute to its binding affinity and selectivity, while the thiazole ring enhances its metabolic stability. These features make it an attractive scaffold for developing drugs with improved efficacy and reduced side effects.

In the realm of drug discovery, the integration of computational modeling and high-throughput screening has accelerated the identification of lead compounds. The molecular structure of 4-(3-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide has been subjected to rigorous computational analysis to predict its interactions with various biological targets. These simulations have revealed potential binding sites on enzymes and receptors relevant to several therapeutic areas, including oncology and neurology. Such insights are crucial for optimizing the compound's pharmacokinetic properties and therapeutic potential.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for subsequent preclinical and clinical evaluations. The use of modern analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has facilitated the characterization of the compound's structural integrity and chemical purity. These advancements in synthetic chemistry have paved the way for efficient production scales necessary for large-scale drug development.

Evaluation of the pharmacological properties of 4-(3-methylpiperidin-1-yl)sulfonyl-N-4-(pyridin-4-y)-1,3-thiazol-2-ybenzamide has been conducted in both in vitro and in vivo models. Initial studies have demonstrated promising results in terms of anti-inflammatory and antitumor activities. The compound's ability to modulate key signaling pathways involved in disease progression has been a focal point of interest. Further research is ongoing to elucidate its mechanism of action and to identify any potential off-target effects that could influence its clinical utility.

The development of novel therapeutic agents relies heavily on collaboration between academic institutions, pharmaceutical companies, and regulatory agencies. The compound 4-(3-methylpiperidin-1-y l)sulfonyl-N -4-(pyridin -4 -y l)-1 ,3 -thiazol -2 -y lbenzamide exemplifies this collaborative effort, as it represents a culmination of years of research spanning multiple disciplines. Regulatory submissions are currently being prepared to support its progression into clinical trials. These submissions will include comprehensive data on its safety profile, pharmacokinetics, and preliminary evidence of efficacy.

The impact of this compound on future drug development is significant. Its unique structural features offer a versatile platform for designing derivatives with enhanced properties. By leveraging structure-based drug design principles, researchers aim to optimize its therapeutic index and expand its applicability across a broader spectrum of diseases. The insights gained from studying this compound are expected to influence the development strategies for other novel pharmaceutical agents.

In conclusion, 4-(3-methylpiperidin -1 -y l)sulfonyl-N -4 -(pyridin -4 -y l)-1 ,3 -thiazol -2 -y lbenzamide (CAS No 500149 -62 -2) stands as a testament to the progress being made in medicinal chemistry. Its complex structure and multifaceted pharmacological properties position it as a promising candidate for further therapeutic exploration. As research continues to uncover new applications for this compound, it is likely to play a pivotal role in shaping the future landscape of drug development.

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